molecular formula C7H6N2O B12355136 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one

3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one

Cat. No.: B12355136
M. Wt: 134.14 g/mol
InChI Key: YSAOTUKWRRKSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and pyridine ring, making it an interesting scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one typically involves cyclization reactions. One common method is the cyclization of pyrrole derivatives with appropriate pyridine precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolopyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3a,7-dihydropyrrolo[2,3-b]pyridin-6-one

InChI

InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-5H,(H,8,9,10)

InChI Key

YSAOTUKWRRKSRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=NC=CC21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.